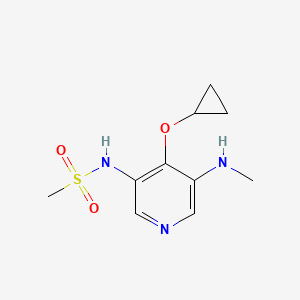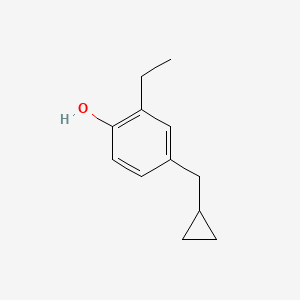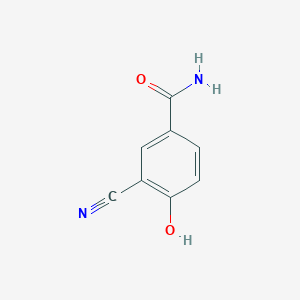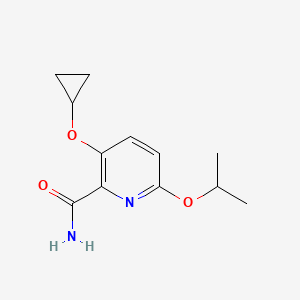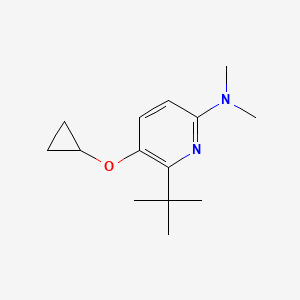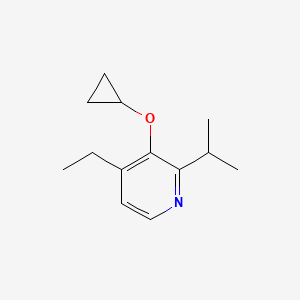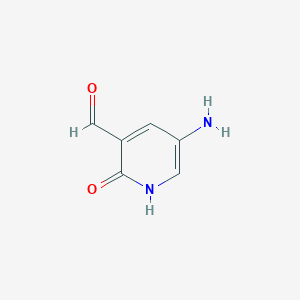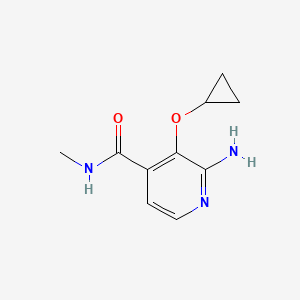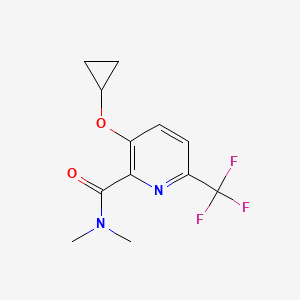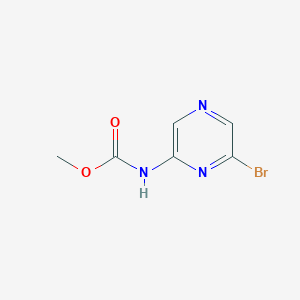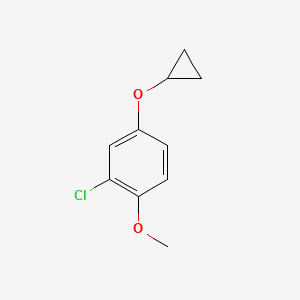
3-Formyl-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-5-hydroxybenzamide is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzamide can be synthesized through various methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), has been reported to enhance the yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy-5-hydroxybenzamide.
Reduction: 3-Hydroxymethyl-5-hydroxybenzamide.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
3-Formyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Formyl-5-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and hydroxyl groups play crucial roles in the interaction with the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
3-Fluoro-5-hydroxybenzamide: Similar structure but with a fluorine atom instead of a formyl group.
3-Formyl-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
3-Formyl-5-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 3-Formyl-5-hydroxybenzamide is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
3-formyl-5-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-1-5(4-10)2-7(11)3-6/h1-4,11H,(H2,9,12) |
Clave InChI |
SMQKHBLWZZHFBA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)N)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


